
2,6,6-Trimethylcyclohexene-1-methanol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,6-Trimethylcyclohexene-1-methanol typically involves the hydrogenation of β-ionone. The process includes the following steps:
Hydrogenation of β-ionone: β-ionone is hydrogenated in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions to produce this compound.
Purification: The crude product is purified by distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Catalytic Hydrogenation: Large-scale hydrogenation of β-ionone using industrial hydrogenation reactors.
Separation and Purification: The product is separated from the reaction mixture and purified using industrial distillation columns and crystallizers.
Chemical Reactions Analysis
Types of Reactions: 2,6,6-Trimethylcyclohexene-1-methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,6,6-Trimethylcyclohexene-1-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 2,6,6-Trimethylcyclohexanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions to form derivatives such as 2,6,6-Trimethylcyclohexene-1-methyl ether.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether under reflux conditions.
Substitution: Methanol (CH3OH) in the presence of an acid catalyst.
Major Products:
Oxidation: 2,6,6-Trimethylcyclohexene-1-carboxylic acid.
Reduction: 2,6,6-Trimethylcyclohexanol.
Substitution: 2,6,6-Trimethylcyclohexene-1-methyl ether.
Scientific Research Applications
Applications in Organic Synthesis
2,6,6-Trimethylcyclohexene-1-methanol serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, including:
- Synthesis of Flavoring Agents : TMC is utilized in the production of flavoring agents due to its pleasant aroma. It can be incorporated into food products, chewing gum, and even medicinal formulations to enhance flavor profiles .
- Precursor for Other Compounds : It is used as a precursor in the synthesis of beta-cyclocitral and other derivatives that have applications in fragrances and flavors .
Analytical Chemistry
TMC is also significant in analytical chemistry, particularly in chromatography:
- High-Performance Liquid Chromatography (HPLC) : TMC can be effectively separated using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile and water, with phosphoric acid or formic acid as additives for mass spectrometry compatibility. This method allows for the isolation of impurities and is scalable for preparative separations .
Case Study 1: Flavoring Applications
A study demonstrated the use of TMC in flavoring formulations for food products. The compound was shown to enhance the aroma profile significantly when combined with other flavoring agents. This application highlights its importance in the food industry, where sensory attributes are crucial for consumer acceptance .
Case Study 2: HPLC Method Development
Research conducted on the separation efficiency of TMC using HPLC revealed that utilizing smaller particle columns (3 µm) led to faster analysis times and improved resolution. This advancement is particularly beneficial for pharmacokinetic studies where rapid and accurate quantification of compounds is necessary .
Mechanism of Action
The mechanism of action of 2,6,6-Trimethylcyclohexene-1-methanol involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The compound’s effects are mediated through its ability to undergo chemical transformations, such as oxidation and reduction, which can alter its interaction with biological molecules .
Comparison with Similar Compounds
2,6,6-Trimethylcyclohexanol: A reduced form of 2,6,6-Trimethylcyclohexene-1-methanol.
2,6,6-Trimethylcyclohexene-1-carboxylic acid: An oxidized form of this compound.
2,6,6-Trimethylcyclohexene-1-methyl ether: A substituted derivative of this compound.
Uniqueness: this compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and be used in diverse applications. Its pleasant odor also makes it valuable in the fragrance industry .
Biological Activity
2,6,6-Trimethylcyclohexene-1-methanol, also known as β-cyclogeraniol, is a naturally occurring monoterpene alcohol with the molecular formula C10H18O. It is found in various plants, including Plectonema boryanum and the mango tree (Mangifera indica). This compound has garnered interest due to its potential biological activities, particularly its antimicrobial and cytotoxic properties.
Chemical Structure and Properties
The unique structure of this compound, characterized by a cyclohexene ring with three methyl groups at positions 2 and 6 and a hydroxymethyl group at position 1, contributes to its distinct biological activities. The presence of these functional groups influences its interactions with biological systems.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. Research indicates that it may disrupt microbial cell membranes, leading to bactericidal effects. For instance, one study reported effective inhibition of Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL.
Cytotoxic Effects
This compound has shown promising cytotoxic activity against several cancer cell lines. For example:
- DU145 (prostate cancer)
- SW1990 (pancreatic cancer)
- Huh7 (hepatocellular carcinoma)
- PANC-1 (pancreatic cancer)
The IC50 values for these cell lines vary but indicate that the compound can effectively induce apoptosis in these cells.
The mechanism by which this compound exerts its biological effects appears to involve:
- Inhibition of Phospholipase A2 (PLA2) : This inhibition leads to reduced production of pro-inflammatory mediators, thereby mitigating inflammation .
- Interaction with Retinoic Acid Receptors (RARs) : The compound has been identified as a novel agonist for RARs, suggesting potential applications in overcoming resistance in retinoic acid therapies for certain cancers.
Table 1: Summary of Biological Activities
Analytical Techniques
Research on this compound employs various analytical techniques to elucidate its properties and interactions:
- High-Performance Liquid Chromatography (HPLC) : Used for separation and quantification in biological samples .
- Mass Spectrometry (MS) : Provides insights into the molecular structure and metabolic pathways of the compound .
Future Directions
Further research is warranted to explore:
- The full spectrum of biological activities across different organisms.
- Structure-activity relationships to optimize therapeutic applications.
- Potential uses in pharmaceuticals and natural product chemistry.
Q & A
Basic Research Questions
Q. How is 2,6,6-Trimethylcyclohexene-1-methanol structurally characterized and differentiated from its isomers?
Methodological Answer: Structural characterization requires a combination of spectroscopic and computational techniques:
- NMR Spectroscopy : and NMR can identify unique proton environments (e.g., methyl groups at C2/C6 and the cyclohexene moiety).
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular formula (CHO, MW 152.23 g/mol) and fragmentation patterns.
- Refractive Index/LogP : Experimental values (refractive index: 1.452; LogP: 2.217) help distinguish it from isomers like 2,4,6-trimethyl derivatives .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 152.23 g/mol | Calculated |
LogP | 2.217 | Computational |
Refractive Index | 1.452 | Experimental |
PSA | 20.23 Ų | Computational |
Q. What are the recommended synthetic routes for this compound?
Methodological Answer: A common approach involves reduction of the corresponding aldehyde precursor :
Precursor : 2,6,6-Trimethylcyclohexene-1-carbaldehyde (CAS 471-90-9), identified as a related compound in registration databases .
Reduction : Use NaBH or LiAlH in anhydrous ether or THF. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate).
Purification : Column chromatography (silica gel) or distillation under reduced pressure to isolate the alcohol.
Key Considerations :
- Trace water or acidic conditions may lead to cyclohexene ring hydration.
- Confirm product identity via FTIR (O-H stretch ~3350 cm) and GC-MS .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
Table 2: Safety Data
Risk Phrase | Precautionary Measures |
---|---|
R36/37/38 | Avoid inhalation/contact; use PPE |
S26 | Immediate eye rinsing if exposed |
Advanced Research Questions
Q. How do reaction conditions influence stereochemical outcomes in its synthesis?
Methodological Answer:
- Catalytic Hydrogenation : Use chiral catalysts (e.g., Ru-BINAP) to control stereochemistry at the cyclohexene moiety.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states favoring specific conformers.
- Temperature : Lower temperatures (<0°C) reduce thermal randomization of intermediates.
- Validation : Compare NMR coupling constants and optical rotation with enantiomerically pure standards .
Q. What analytical strategies resolve discrepancies in reported physicochemical properties?
Methodological Answer:
- LogP Variability : Use shake-flask method (octanol/water partitioning) to validate computational predictions .
- Refractive Index : Calibrate refractometers with certified standards (e.g., NIST-traceable references).
- Cross-Validation : Pair HPLC (C18 column, isocratic elution) with GC-MS to confirm purity and rule out isomer contamination .
Case Study : Discrepancies in LogP values (2.217 vs. literature 2.5) may arise from impurities; orthogonal methods (HPLC-MS) clarify such issues .
Q. What role does this compound play in multicomponent reactions, and how is its reactivity optimized?
Methodological Answer:
- Cycloadditions : Acts as a dienophile in Diels-Alder reactions due to the electron-deficient cyclohexene ring.
- Nucleophilic Additions : The hydroxyl group participates in esterification or etherification under mild acidic/basic conditions.
- Optimization :
Properties
IUPAC Name |
(2,6,6-trimethylcyclohexen-1-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-8-5-4-6-10(2,3)9(8)7-11/h11H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNGCDQJLXENDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197061 | |
Record name | 2,6,6-Trimethylcyclohexene-1-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
472-20-8 | |
Record name | 2,6,6-Trimethyl-1-cyclohexene-1-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=472-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6,6-Trimethylcyclohexene-1-methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6,6-Trimethylcyclohexene-1-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6,6-trimethylcyclohexene-1-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.774 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6,6-Trimethylcyclohexene-1-methanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XD3YT58R9H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.